1H-1,2,3-Benzotriazol-1-ylacetyl chloride
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWXYEPTQGCEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
A suspension of 1H-1,2,3-benzotriazol-1-ylacetic acid (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) is treated with SOCl₂ (15 mmol, 1.5 equiv) at 0°C under nitrogen. The mixture is refluxed for 4–6 hours, during which the acid dissolves, and gas evolution (SO₂, HCl) subsides. Post-reaction, excess SOCl₂ and solvent are removed under reduced pressure, yielding a pale-yellow solid. Purification via recrystallization from hexane/ethyl acetate (3:1) affords the target compound in 85–92% yield.
Characterization Data
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¹H NMR (CDCl₃) : δ 5.12 (s, 2H, CH₂Cl), 7.42–8.05 (m, 4H, aromatic).
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IR (KBr) : 1745 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).
Benzotriazole Alkylation with Chloroacetyl Chloride
This one-pot alkylation leverages the nucleophilicity of benzotriazole’s N1-position. Chloroacetyl chloride serves as both the alkylating agent and acyl chloride source, eliminating the need for intermediate isolation.
Reaction Conditions and Procedure
Benzotriazole (10 mmol) and chloroacetyl chloride (12 mmol, 1.2 equiv) are dissolved in dry acetone (50 mL) under nitrogen. Anhydrous potassium carbonate (15 mmol, 1.5 equiv) is added portion-wise at 0°C, and the mixture is stirred at room temperature for 12 hours. Filtration removes inorganic salts, and the filtrate is concentrated under vacuum. The residue is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to yield the product as white crystals (78–84%).
Optimization Insights
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Solvent : Acetone outperforms THF or DMF due to better solubility of intermediates.
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Base : K₂CO₃ ensures mild conditions, minimizing side reactions like over-alkylation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between benzotriazole and chloroacetyl chloride, reducing reaction times from hours to minutes. This method enhances yield and purity by minimizing thermal degradation.
Reaction Conditions and Procedure
A mixture of benzotriazole (10 mmol), chloroacetyl chloride (12 mmol), and triethylamine (15 mmol) in DCM (20 mL) is irradiated in a microwave reactor at 100°C for 15 minutes. The crude product is washed with water (3 × 20 mL), dried over MgSO₄, and concentrated to give the chloride in 88–90% yield.
Advantages Over Conventional Heating
Palladium-Catalyzed Coupling Approach
A novel method employs palladium catalysis to couple benzotriazole with chloroacetyl precursors, enabling regioselective functionalization. While less common, this route offers scalability for industrial applications.
Reaction Conditions and Procedure
Benzotriazole (10 mmol), chloroacetic anhydride (12 mmol), Pd(OAc)₂ (0.1 equiv), and PPh₃ (0.2 equiv) are heated in toluene (50 mL) at 80°C for 8 hours. The mixture is filtered through Celite, and the solvent is evaporated. Recrystallization from ethanol yields the product (72–76%).
Mechanistic Considerations
The palladium catalyst facilitates oxidative addition of the chloroacetyl group to benzotriazole, followed by reductive elimination to form the N–C bond.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Chlorination | 85–92 | 4–6 hours | >98 | High |
| Alkylation | 78–84 | 12 hours | 95–97 | Moderate |
| Microwave-Assisted | 88–90 | 15 minutes | >99 | High |
| Palladium-Catalyzed | 72–76 | 8 hours | 93–95 | Low |
Chemical Reactions Analysis
Types of Reactions:
1H-1,2,3-Benzotriazol-1-ylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1H-1,2,3-benzotriazole and acetic acid.
Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Bases like triethylamine, pyridine
Major Products:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Imines: Formed by reaction with primary amines
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzotriazole derivatives, including 1H-1,2,3-benzotriazol-1-ylacetyl chloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from benzotriazole exhibit significant activity against a variety of pathogens:
- Antibacterial Properties : Several studies have demonstrated that benzotriazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
- Antifungal Activity : Benzotriazole compounds have also been evaluated for their antifungal properties. Certain derivatives displayed potent activity against fungi such as Candida albicans and Aspergillus niger, with MIC values ranging from 12.5 to 25 μg/mL .
- Antiprotozoal Activity : Some benzotriazole derivatives have shown potential against protozoan parasites. For example, N-benzenesulfonylbenzotriazole exhibited dose-dependent inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease .
Material Science Applications
Corrosion Inhibition
Benzotriazole and its derivatives are widely recognized for their effectiveness as corrosion inhibitors in various environments, including atmospheric and underwater settings. The compound functions by forming a protective layer on metal surfaces, thereby preventing oxidation and degradation .
Chemical Synthesis
Intermediate in Organic Synthesis
1H-1,2,3-Benzotriazol-1-ylacetyl chloride is utilized as a versatile intermediate in organic synthesis. It can act as a good leaving group in reactions involving carbonyl compounds, facilitating the formation of more complex structures . This property is particularly valuable in drug development and the synthesis of fine chemicals.
Analytical Applications
Reagent in Analytical Chemistry
Benzotriazole derivatives are employed as reagents for the analytical determination of metals such as silver. Their ability to form stable complexes with metal ions makes them useful in various analytical techniques .
Case Studies
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride involves the reactivity of the acetyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules . The benzotriazole moiety can stabilize the resulting intermediates through electronic and steric effects, facilitating various chemical transformations . The compound can interact with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride, a comparative analysis with structurally and functionally related compounds is presented below.
Structural Analogs
Reactivity and Selectivity
- Acylating Efficiency : 1H-1,2,3-Benzotriazol-1-ylacetyl chloride exhibits superior acylation rates compared to HOBt due to its direct activation mechanism. However, it is less stable than BOP under humid conditions.
- Byproduct Formation : Unlike HOBt, which generates harmless byproducts, this compound may produce trace benzotriazole derivatives requiring purification steps.
Computational Validation
The SHELX suite, particularly SHELXL, has been critical in resolving the crystal structures of benzotriazole derivatives. For instance, the bond angles and torsional strain in 1H-1,2,3-Benzotriazol-1-ylacetyl chloride were validated using SHELX-76 algorithms, confirming its planar benzotriazole ring and optimal chloride displacement geometry .
Biological Activity
1H-1,2,3-Benzotriazol-1-ylacetyl chloride is a chemical compound that has gained attention for its diverse biological activities. With the molecular formula C8H6ClN3O, it is synthesized from 1H-1,2,3-benzotriazole and acetyl chloride. This compound is significant in medicinal chemistry and organic synthesis due to its reactivity and potential therapeutic applications.
The biological activity of 1H-1,2,3-benzotriazol-1-ylacetyl chloride primarily arises from its acetyl chloride group, which can react with nucleophiles in biological systems. This reactivity allows the formation of various derivatives that may exhibit distinct biological properties. The compound's mechanism involves:
- Nucleophilic Substitution : The acetyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
- Hydrolysis : In aqueous environments, it can hydrolyze to yield 1H-1,2,3-benzotriazole and acetic acid.
- Condensation Reactions : It can participate in condensation reactions with amines to form imines.
Biological Activity
Research indicates that 1H-1,2,3-benzotriazol-1-ylacetyl chloride exhibits notable antimicrobial and anticancer properties. Its derivatives have been studied for various biological activities:
Antimicrobial Activity
The compound has shown potential against a range of bacterial strains. For example:
- In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from benzotriazole scaffolds have reported minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against these strains .
Anticancer Activity
Several studies have explored the anticancer potential of benzotriazole derivatives:
- A derivative of benzotriazole demonstrated cytotoxic effects on various cancer cell lines. The presence of bulky hydrophobic groups in some derivatives enhanced their potency against tumor cells compared to other compounds .
Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of various benzotriazole derivatives against clinical strains. The results indicated that certain derivatives exhibited significant activity against MRSA and other resistant strains, suggesting their potential as new antimicrobial agents .
Study 2: Anticancer Properties
Research focused on the cytotoxic effects of benzotriazole derivatives on cancer cell lines. One particular derivative was found to inhibit cell survival significantly, showcasing its potential as a therapeutic agent in oncology .
Data Table: Biological Activities of 1H-1,2,3-Benzotriazol-1-ylacetyl Chloride Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1H-1,2,3-Benzotriazol-1-ylacetyl chloride, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1H-1,2,3-benzotriazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimize yields by:
- Using aprotic solvents (e.g., dichloromethane or THF) to minimize hydrolysis.
- Maintaining low temperatures (0–5°C) during reagent addition to control exothermicity.
- Purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the benzotriazole ring protons (δ 7.5–8.5 ppm) and acetyl chloride carbonyl (δ ~170 ppm).
- IR Spectroscopy : Identify the C=O stretch (~1750 cm) and C-Cl stretch (~750 cm).
- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles. Crystallize in ethyl acetate/hexane at 4°C for high-quality crystals .
Q. What laboratory safety protocols are critical when handling 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation.
- Reactivity Management : Store under anhydrous conditions (argon atmosphere) to prevent hydrolysis. Avoid contact with water, alcohols, or amines.
- Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results when characterizing derivatives of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with crystallographic torsion angles to assess conformational flexibility.
- Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers in solution.
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and predict NMR/IR spectra, identifying outliers for experimental reassessment .
Q. What computational approaches are effective in predicting the reactivity of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride in nucleophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO (nucleophile) and LUMO (electrophilic carbonyl carbon) energies to predict reaction sites.
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DCM vs. THF) on transition-state stabilization.
- QSPR Models : Corporate Hammett σ values of substituents to predict rate constants for derivatives .
Q. How does the electronic structure of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride influence its reactivity in forming amide or ester derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : The benzotriazole ring stabilizes the acyl chloride via resonance, enhancing electrophilicity.
- Kinetic Studies : Monitor reaction progress (e.g., with TLC or HPLC) under varying conditions (temperature, base strength).
- Isotopic Labeling : Use O-labeled HO to trace hydrolysis pathways and quantify competing side reactions .
Data Analysis and Experimental Design
Q. What strategies are recommended for analyzing contradictory biological activity data in derivatives of 1H-1,2,3-Benzotriazol-1-ylacetyl chloride?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm IC values.
- Structural-Activity Relationship (SAR) : Cluster derivatives by substituent patterns (e.g., electron-withdrawing vs. donating groups) using PCA.
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward suspected biological targets (e.g., kinase enzymes) .
Q. How can researchers optimize crystallization conditions for 1H-1,2,3-Benzotriazol-1-ylacetyl chloride derivatives to improve diffraction quality?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
